5-[4-(2-Chlorophenyl)piperazino]-7-methyl-2-phenylimidazo[1,2-a]pyrimidine
Description
Properties
IUPAC Name |
5-[4-(2-chlorophenyl)piperazin-1-yl]-7-methyl-2-phenylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5/c1-17-15-22(28-13-11-27(12-14-28)21-10-6-5-9-19(21)24)29-16-20(26-23(29)25-17)18-7-3-2-4-8-18/h2-10,15-16H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYNGMIPFOZVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C(=C1)N3CCN(CC3)C4=CC=CC=C4Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-Chlorophenyl)piperazino]-7-methyl-2-phenylimidazo[1,2-a]pyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps in the synthesis involve:
Cyclization of 1,2-diamine derivatives: This step involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Substitution reactions: The piperazine ring is then substituted with a 2-chlorophenyl group.
Formation of the imidazo[1,2-a]pyrimidine core: This involves the cyclization of the substituted piperazine with appropriate reagents to form the imidazo[1,2-a]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes to enhance yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-Chlorophenyl)piperazino]-7-methyl-2-phenylimidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound:
- Mechanism of Action : The compound is believed to exert its effects by inhibiting specific kinases involved in cell proliferation and survival pathways. For instance, it may target aurora kinases, which are often overexpressed in cancer cells .
- Case Study Results :
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Neurological Applications
The compound's structure suggests potential applications in treating neurological disorders:
- Dopamine Receptor Modulation : The piperazine moiety may interact with dopamine receptors, indicating potential use in conditions like schizophrenia or Parkinson's disease .
- Case Studies : Research has indicated that related compounds can exhibit antipsychotic effects, warranting further investigation into this compound's efficacy in similar applications.
Antiviral Activity
Emerging research also highlights the antiviral properties of this compound:
- Influenza Virus : Preliminary studies suggest that derivatives of imidazo[1,2-a]pyrimidine can inhibit viral replication by disrupting protein-protein interactions essential for viral assembly and replication .
- Mechanism : The antiviral activity is thought to involve interference with the RNA-dependent RNA polymerase (RdRP) complex of influenza viruses, which is critical for viral genome replication.
Summary of Biological Activities
The following table summarizes the diverse biological activities associated with 5-[4-(2-Chlorophenyl)piperazino]-7-methyl-2-phenylimidazo[1,2-a]pyrimidine:
| Activity Type | Description |
|---|---|
| Anticancer | Significant cytotoxicity against various cancer cell lines |
| Neurological | Potential modulation of dopamine receptors |
| Antiviral | Inhibition of influenza virus replication |
| Antimicrobial | Some derivatives exhibit antimicrobial properties against bacteria and fungi |
Mechanism of Action
The mechanism of action of 5-[4-(2-Chlorophenyl)piperazino]-7-methyl-2-phenylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context, but common targets include enzymes involved in inflammatory processes and microbial cell wall synthesis .
Comparison with Similar Compounds
The structural and functional nuances of 5-[4-(2-chlorophenyl)piperazino]-7-methyl-2-phenylimidazo[1,2-a]pyrimidine can be contextualized against three classes of related compounds derived from the evidence:
Chromeno[2,3-d]pyrimidine Derivatives ()
Compounds 8a, 8b, and 8c share a chromeno[2,3-d]pyrimidine core but differ in substituents:
- Core Structure: Chromeno-pyrimidine (fused benzopyran and pyrimidine) vs. the target’s imidazo-pyrimidine.
- Substituents :
- Position 9 : 2-Chlorobenzylidene group (electron-deficient aromatic system).
- Position 4 : Hydrazinyl group, which may confer reactivity (e.g., hydrogen bonding or susceptibility to hydrolysis).
- Position 2 : Variable methyl or phenyl groups.
Implications :
- The hydrazinyl group in 8a–8c could limit stability compared to the target’s piperazino group.
- The chromeno-pyrimidine core may reduce CNS activity due to steric hindrance, whereas the target compound’s imidazo-pyrimidine core favors receptor accessibility.
4H-Pyrazino/Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
These derivatives include diverse substituents, such as 7-(piperazin-1-yl) or 7-(4-methylpiperazin-1-yl):
- Core Structure: 4H-Pyrazino[1,2-a]pyrimidin-4-one or 4H-pyrido[1,2-a]pyrimidin-4-one. These cores introduce a ketone group, altering electronic properties compared to the target’s non-oxidized imidazo-pyrimidine.
- Substituents :
- Position 7 : Piperazine derivatives (e.g., 4-methylpiperazin-1-yl), which modulate solubility and selectivity.
- Position 2 : Heteroaromatic or substituted phenyl groups (e.g., 2-methylimidazo[1,2-a]pyridin-6-yl).
Implications :
- The ketone group in the core may reduce BBB penetration due to increased polarity.
- Methyl or ethyl substituents on piperazine (e.g., 4-methylpiperazin-1-yl) could enhance selectivity for specific receptor subtypes compared to the target’s unmodified piperazino group .
Thiazeto-Quinoline and Thieno-Pyridine Derivatives ()
Examples include (+-)-6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-[1,3]thiazeto-[3,2-a]quinoline-3-carboxylic acid and Methyl 2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate hydrochloride:
- Core Structure: Thiazeto-quinoline (fused thiazete and quinoline) or thieno-pyridine (thiophene-fused pyridine). These cores are more rigid and polar than the target’s imidazo-pyrimidine.
- Substituents: Piperazine: Present in the thiazeto-quinoline derivative but paired with a carboxylic acid group, which ionizes at physiological pH, reducing CNS penetration.
Implications :
- The carboxylic acid group in the thiazeto-quinoline derivative limits BBB traversal, whereas the target compound’s neutral structure favors CNS activity.
- The thieno-pyridine core’s sulfur atom may alter metabolic pathways (e.g., cytochrome P450 interactions) compared to the target’s nitrogen-rich core .
Biological Activity
5-[4-(2-Chlorophenyl)piperazino]-7-methyl-2-phenylimidazo[1,2-a]pyrimidine (CAS Number: 439096-71-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound belongs to the class of imidazo[1,2-a]pyrimidines and features a piperazine ring substituted with a 2-chlorophenyl group, a methyl group at the 7-position, and a phenyl group at the 2-position. The molecular formula is with a molecular weight of 403.92 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 5-[4-(2-chlorophenyl)piperazin-1-yl]-7-methyl-2-phenylimidazo[1,2-a]pyrimidine |
| Molecular Formula | C23H22ClN5 |
| Molecular Weight | 403.92 g/mol |
| CAS Number | 439096-71-6 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It is believed to inhibit specific enzymes and receptors involved in inflammatory processes and microbial cell wall synthesis. The exact mechanisms can vary depending on the biological context but often involve:
- Enzyme Inhibition: Targeting enzymes such as acetylcholinesterase (AChE) and urease.
- Receptor Binding: Modulating the activity of receptors linked to inflammation and microbial resistance.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated moderate to strong antibacterial activity against various strains:
- Tested Strains: Salmonella typhi, Bacillus subtilis, E. coli, S. aureus.
- Results: The compound showed effective minimum inhibitory concentrations (MICs), particularly against Salmonella typhi.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In cell line studies, it demonstrated promising cytotoxic effects against several cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 0.09 ± 0.0085 |
| A549 (lung) | 0.03 ± 0.0056 |
| Colo-205 (colon) | 0.01 ± 0.074 |
In these studies, the compound's efficacy was compared to standard chemotherapeutic agents like etoposide, showing superior activity in some cases .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects, particularly in models assessing enzyme inhibition related to inflammatory pathways.
Case Studies and Research Findings
-
Study on Enzyme Inhibition:
A study assessed the enzyme inhibitory activity of various synthesized derivatives, including our compound, highlighting strong inhibition against AChE and urease . -
Anticancer Efficacy:
Another investigation compared several pyrimidine derivatives with our compound, revealing that modifications in substitution patterns could enhance anticancer potency . -
Antimicrobial Screening:
In a comprehensive antimicrobial study, the compound was tested against seven microbial strains, demonstrating variable efficacy which underscores its potential as a lead compound for further development .
Q & A
Q. What are the recommended synthetic pathways for 5-[4-(2-chlorophenyl)piperazino]-7-methyl-2-phenylimidazo[1,2-a]pyrimidine, and how can intermediates be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., ketones or aldehydes) to form the imidazo[1,2-a]pyrimidine core .
- Step 2 : Introduction of the 4-(2-chlorophenyl)piperazine moiety via nucleophilic substitution or coupling reactions. For example, reacting 2-chlorophenylpiperazine with a halogenated intermediate (e.g., brominated at position 5 of the imidazo[1,2-a]pyrimidine) under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Use spectroscopic monitoring (e.g., TLC, HPLC) to track intermediates. Adjust reaction time, temperature (e.g., reflux in acetonitrile at 80°C), and stoichiometry (1:1.2 molar ratio of core to piperazine derivative) to improve yields (typically 60-70%) .
Q. How is the structural characterization of this compound performed to confirm regiochemistry and purity?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structures to confirm bond angles, dihedral angles (e.g., planarity of the fused ring system), and hydrogen-bonding networks (e.g., O–H···N interactions stabilizing the lattice) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for methyl (δ ~2.5 ppm), phenyl (δ ~7.3–7.5 ppm), and piperazine protons (δ ~2.8–3.5 ppm). Use DEPT-135 to distinguish CH₃ groups .
- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₂₄H₂₂ClN₅: 428.1634) .
- Purity : Validate via HPLC (C18 column, acetonitrile/water gradient) with >98% purity threshold .
Advanced Research Questions
Q. What strategies can resolve contradictions between in vitro receptor binding affinity and in vivo pharmacokinetic data for this compound?
- Methodological Answer :
- Hypothesis Testing :
Metabolic Stability : Assess hepatic microsomal stability (e.g., rat S9 fractions) to identify rapid degradation (e.g., CYP450-mediated oxidation of the piperazine ring) .
Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% unbound). High binding (>95%) may reduce bioavailability despite high in vitro affinity .
Permeability : Perform Caco-2 assays to evaluate intestinal absorption. Low permeability (Papp < 1×10⁻⁶ cm/s) suggests poor oral bioavailability .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance metabolic stability or reduce logP via hydrophilic substituents (e.g., -OH) .
Q. How can computational methods (e.g., DFT, molecular docking) predict the interaction of this compound with target enzymes like enoyl-acyl carrier protein reductase (ENR)?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to determine electrostatic potential surfaces, identifying nucleophilic/electrophilic regions (e.g., piperazine N-atoms as H-bond donors) .
- Docking Studies :
Protein Preparation : Retrieve ENR structure (PDB: 1C14), remove water, add hydrogens, and assign charges (AMBER force field).
Ligand Preparation : Generate 3D conformers (e.g., OMEGA software) and dock using Glide (Schrödinger). Prioritize poses with H-bonds to Tyr158 and Lys165 of ENR .
- Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values (e.g., ENR inhibition assays) .
Q. What experimental designs are suitable for structure-activity relationship (SAR) studies on the 2-chlorophenylpiperazine moiety?
- Methodological Answer :
- Analog Synthesis : Replace 2-chlorophenyl with:
- Electron-deficient groups : 2-NO₂, 2-CF₃ (to test π-π stacking vs. steric effects).
- Bulky substituents : 2-Ph, 2-t-Bu (to probe steric hindrance in receptor pockets) .
- Biological Assays :
- Binding Affinity : Radioligand displacement assays (e.g., ³H-spiperone for 5-HT₇ receptors).
- Functional Activity : cAMP accumulation assays (EC₅₀ for agonists; IC₅₀ for antagonists) .
- Data Analysis : Use Hansch analysis to correlate substituent σ/π values with log(IC₅₀) .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values for this compound across different receptor subtypes (e.g., 5-HT₇ vs. D₂)?
- Methodological Answer :
- Assay Conditions : Control variables like buffer pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and ion concentration (e.g., Mg²⁺ enhances GPCR stability) .
- Receptor Source : Compare recombinant (HEK293-expressed) vs. native (rat striatal) receptors to rule out expression-level artifacts .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across n ≥ 3 replicates.
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
